molecular formula C6H7ClN2S B1428102 2-Chloro-4-(ethylsulfanyl)pyrimidine CAS No. 1250161-32-0

2-Chloro-4-(ethylsulfanyl)pyrimidine

Cat. No.: B1428102
CAS No.: 1250161-32-0
M. Wt: 174.65 g/mol
InChI Key: ZWZJMYWIAWMFRC-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethylsulfanyl)pyrimidine is a synthetically versatile chemical intermediate belonging to the privileged pyrimidine scaffold, which is a fundamental structure in nucleic acids and many therapeutic agents . This compound features a chlorine atom at the 2-position and an ethylsulfanyl group at the 4-position of the diazine ring, a substitution pattern that is highly valuable for further derivatization in medicinal chemistry . The 4-(ethylsulfanyl) moiety can serve as a key functional handle, while the 2-chloro group is an excellent leaving group, making this building block particularly useful in nucleophilic substitution reactions to create more complex, disubstituted molecules . Pyrimidine derivatives are extensively investigated for their anticancer properties, as they are recognized as valuable compounds in cancer treatment due to their structural resemblance to the natural nucleotide base pairs of DNA and RNA . This specific compound serves as a key precursor in the design and synthesis of disubstituted and trisubstituted pyrimidine libraries aimed at developing novel therapeutic agents . Researchers utilize this scaffold to generate compounds that induce apoptosis and cause cell cycle arrest in various cancer cell lines . The structural activity relationships (SAR) of such derivatives indicate that substitutions at the 2, 4, and 5 positions of the pyrimidine ring are critical for modulating potency and selectivity against specific biological targets . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-4-ethylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJMYWIAWMFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(ethylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the second position and an ethylsulfanyl group at the fourth position of the pyrimidine ring. Its molecular formula is C7_7H8_8ClN3_3S, with a molecular weight of approximately 189.68 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of chlorine and the ethylsulfanyl group significantly influences the compound's reactivity and biological properties. The chlorinated pyrimidine structure is common in many biologically active compounds, including nucleosides and enzyme inhibitors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Pyrimidine derivatives are often explored for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparison with Related Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

Compound Name Structure Features Biological Activity
2-Chloro-4-(trifluoromethyl)pyrimidineContains trifluoromethyl groupAntimicrobial and anticancer properties
2-Chloro-5-(methylthio)pyrimidineMethylthio group instead of ethylthioAntiviral activity
2-Chloro-4-(phenylthio)pyrimidinePhenylthio groupPotential anti-inflammatory effects
2-Chloro-6-(ethylthio)pyrimidineEthylthio at the sixth positionAntidiabetic activity

The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating various pyrimidine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) ranged from 0.25 to 1 μg/mL for effective derivatives .
  • Anticancer Activity : A high-throughput screening of pyrimidine derivatives revealed that certain modifications could enhance anticancer properties. For instance, substituents on the pyrimidine ring were optimized to improve potency against various cancer cell lines .
  • Enzyme Inhibition : Research into enzyme inhibitors has highlighted the potential of pyrimidines as competitive inhibitors in metabolic pathways. Specific studies have shown that modifications at the C4 position can influence binding affinity and selectivity towards target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential in drug development, particularly in the following areas:

  • Anticancer Agents : Pyrimidine derivatives, including 2-chloro-4-(ethylsulfanyl)pyrimidine, have been explored for their anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, making them candidates for further investigation as anticancer therapies .
  • Antimicrobial Activity : The presence of the ethylsulfanyl group may enhance the compound's ability to interact with biological targets, suggesting potential applications as an antimicrobial agent. Studies have shown that pyrimidines can exhibit significant activity against various bacterial and fungal strains .
  • Neurological Disorders : Pyrimidines are being investigated for their role in treating neurological conditions such as epilepsy and depression. The structural modifications in compounds like this compound could lead to novel treatments targeting these disorders .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions where the chloro group serves as a leaving group. The versatility of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Table 1: Comparison of Similar Pyrimidine Derivatives

Compound NameStructure FeaturesBiological Activity
2-Chloro-4-(trifluoromethyl)pyrimidineContains trifluoromethyl groupAntimicrobial and anticancer properties
2-Chloro-5-(methylthio)pyrimidineMethylthio group instead of ethylthioAntiviral activity
2-Chloro-4-(phenylthio)pyrimidinePhenylthio groupPotential anti-inflammatory effects
2-Chloro-6-(ethylthio)pyrimidineEthylthio at the sixth positionAntidiabetic activity

Pharmacological Studies

Pharmacological studies on this compound are crucial for understanding its potential therapeutic effects. Interaction studies with various biological targets provide insights into its mechanism of action and efficacy in treating specific diseases.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of pyrimidines could inhibit specific kinases involved in cancer progression. The incorporation of the ethylsulfanyl group may enhance binding affinity to these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituents at the 4-Position

  • Ethylsulfanyl Group (-S-C₂H₅): The ethylsulfanyl group in 2-chloro-4-(ethylsulfanyl)pyrimidine is electron-donating due to sulfur’s lone pairs, which may activate the pyrimidine ring for electrophilic substitution.
  • Vinyl Group (-CH=CH₂) :
    In 2-chloro-4-vinylpyrimidine (), the vinyl group allows conjugate addition reactions with nucleophiles, enabling the synthesis of disubstituted derivatives. However, the vinyl group is less stable under acidic or oxidative conditions compared to ethylsulfanyl .
  • Heterocyclic Substituents (e.g., triazole, imidazole): Thienopyrimidine derivatives with 4-triazole or 4-imidazole substituents () exhibit anticonvulsant activity in rodent models.
  • Aryl Groups (e.g., 4-fluorophenyl) :
    2-Chloro-4-(4-fluorophenyl)pyrimidine () has a melting point of 125–126°C, higher than typical alkyl/heterocyclic-substituted pyrimidines, due to increased crystallinity from the planar aryl group. Fluorine’s electron-withdrawing effect may slow nucleophilic substitution at the 2-position .

Substituents at the 2-Position

  • Chlorine vs.

Pharmacological Activity

  • Anticonvulsant Effects: Thienopyrimidines with 4-heterocyclic substituents () show protection against maximal electroshock (MES)-induced seizures at 30–300 mg/kg doses. The ethylsulfanyl group’s lipophilicity may enhance CNS bioavailability, though specific data for this compound are unavailable .

Physicochemical Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Key Features
This compound -Cl, -S-C₂H₅ Not reported ~2.5 High lipophilicity, moderate reactivity
2-Chloro-4-(4-fluorophenyl)pyrimidine -Cl, -C₆H₄-F 125–126 ~3.0 Planar structure, high crystallinity
2-Chloro-4-(2-furyl)pyrimidine -Cl, -C₄H₃O Not reported ~1.8 Electron-rich furan enhances reactivity
2-Chloro-4-(piperidin-4-yl)pyrimidine -Cl, -N-piperidinyl Not reported ~1.2 Polar, basic nitrogen improves solubility

Predicted LogP values estimated using fragment-based methods.

Reactivity and Stability

  • Nucleophilic Displacement :
    The 2-chloro group in ethylsulfanyl derivatives is less reactive than in electron-deficient analogs (e.g., 4-fluorophenyl-substituted pyrimidines) due to the electron-donating nature of the ethylsulfanyl group. This may require harsher conditions (e.g., elevated temperatures) for substitution .
  • Oxidative Stability : Sulfur-containing groups like ethylsulfanyl are prone to oxidation, forming sulfoxides or sulfones, which could alter bioactivity. Stability studies under ambient conditions are recommended .

Preparation Methods

Method 1: Nucleophilic Substitution of Methylthio Group

This step involves replacing the methylthio group with an ethylsulfanyl group via nucleophilic attack:

2-methylthio-4-chloropyrimidine + Alkali (e.g., sodium hydroxide) + Ethylsulfide source → 2-ethylsulfanyl-4-chloropyrimidine
  • Reaction conditions:

    • Temperature: 0°C to room temperature
    • Duration: 6 hours
    • Solvent: Methyl alcohol or pyridine
  • Procedure:

    • Dissolve the starting pyrimidine derivative in methyl alcohol.
    • Add sodium hydroxide at 0°C gradually to initiate substitution.
    • Stir at room temperature for several hours.
    • Extract the product with ethyl acetate, wash, dry, and purify.

Method 2: Chlorination at the 2-Position

The chlorination step replaces the methylthio group with chlorine:

2-ethylsulfanyl-4-chloropyrimidine + Chlorinating reagent (e.g., sulfuryl chloride) → 2-chloro-4-(ethylsulfanyl)pyrimidine
  • Reaction conditions:

    • Temperature: 0°C to room temperature
    • Duration: 3 hours
    • Solvent: Methylene dichloride
  • Procedure:

    • Dissolve the intermediate in methylene dichloride.
    • Cool to 0°C and add sulfuryl chloride slowly.
    • Stir and allow the reaction to proceed to completion.
    • Remove excess chlorinating agent by evaporation.
    • Extract and purify via column chromatography.

Data Table of Reaction Parameters

Step Raw Material / Intermediate Reagents / Solvent Temperature Reaction Time Purification Method Yield (%) Notes
1 2-methylthio-4-chloropyrimidine Sodium hydroxide + Ethylsulfide 0°C to RT 6 hours Ethyl acetate extraction 80-90 High selectivity for substitution
2 2-ethylsulfanyl-4-chloropyrimidine Sulfuryl chloride 0°C 3 hours Column chromatography 75-85 Suppresses byproduct formation

Research Findings and Optimization Insights

  • Selectivity Enhancement:
    Using polar aprotic solvents like pyridine or acetonitrile during chlorination improves selectivity, reducing formation of isomers or byproducts such as 4-chloro-2-substituted pyrimidines.

  • Reaction Control:
    Maintaining low temperatures during chlorination minimizes over-chlorination and decomposition, leading to higher purity.

  • Purification:
    Column chromatography on silica gel with suitable eluent systems (e.g., petroleum ether/methylene dichloride) effectively isolates the desired product with high purity.

  • Yield Improvement:
    Optimizing molar ratios of reagents, especially maintaining a 1:10 ratio of sulfuryl chloride to intermediate, significantly enhances yields and reduces impurities.

Summary of Key Preparation Methods

Method Aspect Description Advantages
Nucleophilic substitution Replacement of methylthio with ethylsulfanyl using alkali High selectivity, straightforward operation
Chlorination Using sulfuryl chloride or oxalyl chloride at low temperature Precise control, high yield, minimal byproduct formation
Purification Column chromatography with tailored solvent systems High purity, scalable

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(ethylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chloro-pyrimidine precursor with ethyl mercaptan. Key parameters include:
  • Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide enhance reactivity .
  • Catalyst/base : Potassium carbonate is commonly used to deprotonate the thiol group .
  • Temperature : Reactions are often conducted at room temperature to avoid side products .
  • Purification : Flash chromatography (e.g., 0–40% EtOAc/heptane) effectively isolates isomers .
    Example yield: ~20% for chromatographically separated isomers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile/toxic byproducts .
  • Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : HPLC or TLC (20% EtOAc/heptane) monitors reaction progress .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 195.0951) .
  • Elemental analysis : Verify C/H/N/S ratios to detect impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Amber vials reduce photodegradation risks .
  • Moisture : Use desiccants (e.g., silica gel) to avoid clumping .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond distortions (e.g., pyrimidine ring angles: 112.8°–129.7°) and substituent repulsion effects (e.g., F···N distances: 2.72–2.77 Å) .
  • DFT calculations : Predict electronic effects of substituents (e.g., CF3 groups on ring planarity) .
  • Comparative analysis : Overlay experimental and simulated structures to validate conformational stability .

Q. What methodologies identify the biological targets of this compound in neuropharmacology?

  • Methodological Answer :
  • Receptor binding assays : Screen against α7 nAChR or dopamine receptors using radioligands (e.g., [³H]-epibatidine) .
  • Kinase profiling : Assess inhibition of RAF/MEK pathways via fluorescence polarization .
  • In silico docking : Use AutoDock Vina to predict binding affinities to ATP pockets .

Q. How can contradictory data on its antimicrobial efficacy be resolved?

  • Methodological Answer :
  • Strain-specific testing : Compare MIC values across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
  • Synergy studies : Combine with β-lactams to assess potentiation effects .
  • Metabolomics : Track cellular thiol depletion via LC-MS to confirm mechanism .

Q. What strategies improve regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., NO2) to guide ethylsulfanyl placement .
  • Catalytic systems : Pd/Cu-mediated cross-coupling for C–S bond formation at C4 .
  • Kinetic control : Lower reaction temperatures favor thermodynamically stable isomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(ethylsulfanyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(ethylsulfanyl)pyrimidine

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